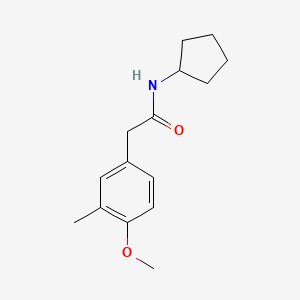

(3-methyl-1-adamantyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-methyl-1-adamantyl)formamide” is a chemical compound that is derived from adamantane . Adamantane is a tricyclic cage compound of C10H16 formula . The incorporation of adamantane fragments in pharmaceuticals has an effect of improving the lipophilicity and stability of drugs .

Synthesis Analysis

The synthesis of “(3-methyl-1-adamantyl)formamide” involves a two-step procedure from 1-bromadamantane and formamide via N-(1-adamantyl)-formamide in two steps with an overall yield of 88% . The preparation of N-(1-adamantyl)-formamide from 1-bromadamantane is a key step with a yield of 94%, followed by the hydrolysis of N-(1-adamantyl)-formamide with an aqueous solution of HCl to give the final product in high yield (93%) .Molecular Structure Analysis

The molecular structure of “(3-methyl-1-adamantyl)formamide” can be analyzed using various techniques such as crystal structure and dynamic NMR experiments . These techniques can provide insights into the effect of bulkiness and steric strain on out-of-planarity of amide bonds and the kinetics and thermodynamics of amide bond rotation .Chemical Reactions Analysis

The chemical reactions involving “(3-methyl-1-adamantyl)formamide” can be studied using various methods. For example, the polymerization of 3-(1-adamantyl)propene with ethylene, propylene, 1-pentene, 4-methyl-1-pentene, 1-hexene, and 1-octene is of major practical interest . The copolymerization occurs by a specific reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-methyl-1-adamantyl)formamide” can be analyzed using various techniques. For example, the effect of bulkiness and steric strain on out-of-planarity of amide bonds and the kinetics and thermodynamics of amide bond rotation can be studied .Safety and Hazards

Formamide, a related compound, is a reproductive toxin (teratogen). Female lab workers of child-bearing age must be made aware that fetus exposure to formamide may result in developmental abnormalities . Formamide is also an irritant to skin, eye, and respiratory tract . It is slightly combustible .

Future Directions

The future directions in the research of “(3-methyl-1-adamantyl)formamide” could involve the development of new methods for the synthesis of adamantane derivatives . These derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

properties

IUPAC Name |

N-(3-methyl-1-adamantyl)formamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-11-3-9-2-10(4-11)6-12(5-9,7-11)13-8-14/h8-10H,2-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODBFIRAFSBMBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)NC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Formamido-3-methyladamantane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5066595.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B5066597.png)

![(4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5066600.png)

![3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5066603.png)

![4-methoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5066609.png)

![4-(3-ethoxy-4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5066634.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine](/img/structure/B5066636.png)

![2-[4-(3-{[2-(4-methoxyphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5066637.png)

![N~1~-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide hydrochloride](/img/structure/B5066643.png)

![(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl phenylcarbamate](/img/structure/B5066646.png)

![1,4-phenylenebis[(2,5-dimethoxyphenyl)methanone]](/img/structure/B5066653.png)

![4-(4-chlorophenyl)-2,2,4-trimethyl-1-[(4-methyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5066658.png)